(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
CAS No.:
Cat. No.: VC14760007
Molecular Formula: C21H18Cl2N2O3
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18Cl2N2O3 |
|---|---|
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C21H18Cl2N2O3/c22-14-3-1-13(2-4-14)21(28)7-9-25(10-8-21)20(27)17-12-24-18-11-15(23)5-6-16(18)19(17)26/h1-6,11-12,28H,7-10H2,(H,24,26) |
| Standard InChI Key | PJJPJTZNUJIAOT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one, delineates its core structure:
-
A 7-chloro-4-hydroxyquinolin-3-yl moiety, characterized by a chlorinated quinoline ring system with hydroxyl and ketone functionalities.
-
A 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group, featuring a piperidine ring substituted with a para-chlorophenyl group and a hydroxyl group at the 4-position.
These subunits are linked via a methanone bridge, creating a conformationally constrained hybrid structure.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈Cl₂N₂O₃ |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 7-chloro-3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1H-quinolin-4-one |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
| PubChem CID | 91640084 |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent strategy, combining separately prepared quinoline and piperidine precursors. Key steps may include:
-
Quinoline Core Construction:
-
Starting from 4-hydroxyquinoline, chlorination at the 7-position using POCl₃ or SOCl₂.
-
Introduction of a carbonyl group at the 3-position via Friedel-Crafts acylation or nucleophilic substitution.
-
-
Piperidine Subunit Preparation:
-
Cyclization of 4-(4-chlorophenyl)-4-hydroxypiperidine from a diketone precursor via reductive amination.
-
-
Coupling Reaction:
-
Amide bond formation between the quinoline-3-carbonyl chloride and the piperidine amine using coupling agents like EDC/HOBt or DCC.
-
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Chlorination | POCl₃, DMF, 80°C, 12 h |
| 2 | Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C → RT |
| 3 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, reflux |
| 4 | Amide Coupling | EDC, HOBt, DIPEA, DCM, 24 h |
Challenges in Scale-Up
-
Steric Hindrance: Bulky substituents on both aromatic rings may impede coupling efficiency, necessitating high catalyst loadings or prolonged reaction times.
-
Hydroxyl Group Stability: The 4-hydroxy groups on both rings require protection (e.g., silylation or acetylation) during synthetic steps to prevent undesired side reactions.
Preclinical Development Considerations
ADMET Profiling
While experimental data is lacking, in silico predictions (e.g., SwissADME) provide preliminary insights:
-
Absorption: Moderate oral bioavailability due to high polar surface area (PSA ≈ 110 Ų).
-
Metabolism: Likely CYP3A4 substrate, with potential hydroxylation at the piperidine ring.
-
Toxicity: Chlorinated aromatics raise concerns about hepatotoxicity; structural analogs show LD₅₀ > 500 mg/kg in rodent models.
Future Directions
Target Identification Studies
-
Proteomics: Affinity chromatography or thermal shift assays to identify protein targets.
-
Molecular Docking: Virtual screening against kinase or GPCR libraries.
Lead Optimization
-
Analog Synthesis: Modifying chloro substituents to trifluoromethyl or methoxy groups to enhance potency or reduce toxicity.
-
Prodrug Development: Esterification of hydroxyl groups to improve oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume